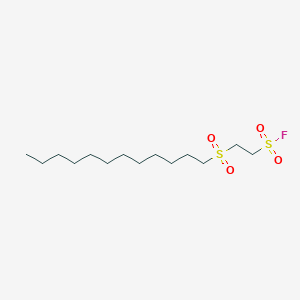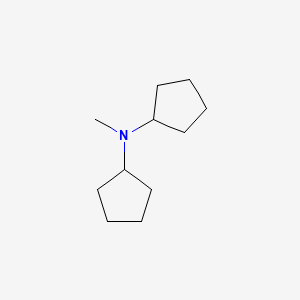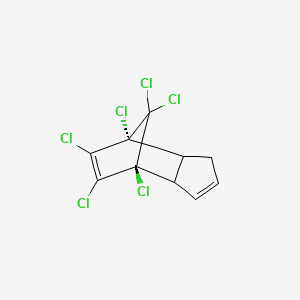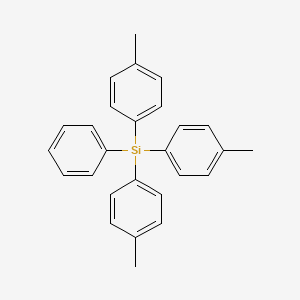
Tris(4-methylphenyl)(phenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-methylphenyl)(phenyl)silane is an organosilicon compound with the molecular formula C27H26Si It is characterized by the presence of three 4-methylphenyl groups and one phenyl group attached to a central silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-methylphenyl)(phenyl)silane typically involves the reaction of phenylsilane with 4-methylphenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{PhSiH}_3 + 3 \text{(4-MePh)MgBr} \rightarrow \text{PhSi(4-MePh)}_3 + 3 \text{MgBrH} ] This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is typically refluxed in an organic solvent such as tetrahydrofuran (THF) to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Tris(4-methylphenyl)(phenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The phenyl and 4-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds.
Substitution: Halogenated silanes.
Scientific Research Applications
Tris(4-methylphenyl)(phenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of high-performance materials, such as silicone-based polymers and resins.
Mechanism of Action
The mechanism of action of tris(4-methylphenyl)(phenyl)silane involves its ability to interact with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and other elements, making it a versatile reagent in chemical reactions. The compound’s effects are mediated through pathways involving the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Phenylsilane (C6H5SiH3): A simpler organosilicon compound with one phenyl group attached to silicon.
Trimethyl(phenyl)silane (C9H14Si): Contains three methyl groups and one phenyl group attached to silicon.
Triphenylsilane (C18H16Si): Contains three phenyl groups attached to silicon.
Uniqueness: Tris(4-methylphenyl)(phenyl)silane is unique due to the presence of three 4-methylphenyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound in the synthesis of complex organosilicon molecules and in applications requiring specific reactivity and stability.
Properties
CAS No. |
18870-40-1 |
|---|---|
Molecular Formula |
C27H26Si |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
tris(4-methylphenyl)-phenylsilane |
InChI |
InChI=1S/C27H26Si/c1-21-9-15-25(16-10-21)28(24-7-5-4-6-8-24,26-17-11-22(2)12-18-26)27-19-13-23(3)14-20-27/h4-20H,1-3H3 |
InChI Key |
NNXUKKQEJMTDEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


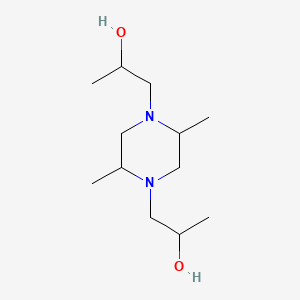
![3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15076672.png)
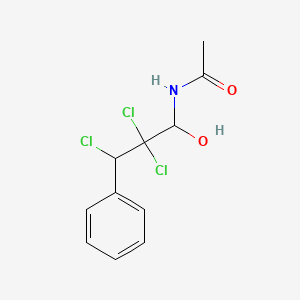
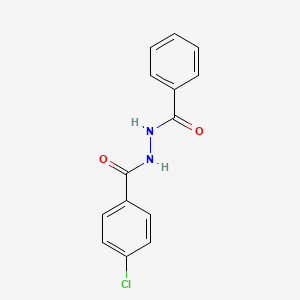
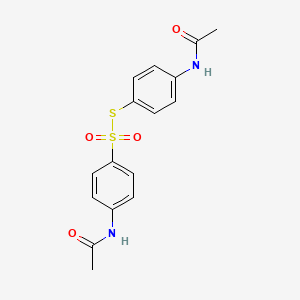
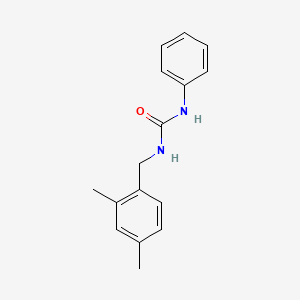
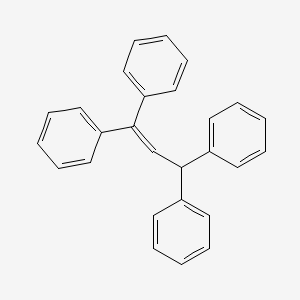
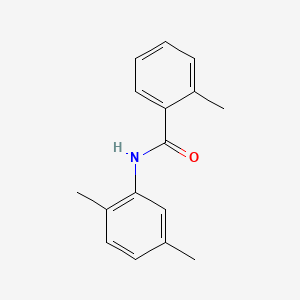


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)
